Technical Profile: Ethyl 2-amino-4-chlorobenzoate
Technical Profile: Ethyl 2-amino-4-chlorobenzoate
CAS Number: 60064-34-8 Synonyms: Ethyl 4-chloroanthranilate; 2-Amino-4-chlorobenzoic acid ethyl ester[1]
Executive Summary
Ethyl 2-amino-4-chlorobenzoate is a specialized aniline derivative serving as a critical pharmacophore in medicinal chemistry. Structurally defined as the ethyl ester of 4-chloroanthranilic acid, it functions as a primary scaffold for the synthesis of quinazolin-4(3H)-ones , a class of heterocycles ubiquitous in kinase inhibitors (e.g., EGFR inhibitors), anticonvulsants, and NMDA receptor antagonists (such as L-701,252). Unlike its isomer ethyl 4-amino-2-chlorobenzoate (a metabolite of chloroprocaine), this compound is specifically utilized for its ortho-amino ester functionality, which enables rapid cyclization reactions with electrophiles.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The compound is characterized by a benzene ring substituted with an amino group at position 2, a chloro group at position 4, and an ethyl ester moiety at position 1. This specific substitution pattern dictates its reactivity, particularly its propensity for heterocyclization.
| Property | Data |
| CAS Number | 60064-34-8 |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| Appearance | Off-white to light brown crystalline solid (low melting) or oil |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, Methanol; Insoluble in Water |
| Boiling Point | ~315°C (Predicted) |
| Acidity (pKa) | Weakly basic (Aniline nitrogen) |
Synthesis Methodologies
The synthesis of Ethyl 2-amino-4-chlorobenzoate is typically approached via two primary routes: direct esterification of the anthranilic acid precursor or the reduction of the corresponding nitrobenzoate.
Protocol A: Fischer Esterification (Standard Laboratory Scale)
This method is preferred for its operational simplicity and high atom economy.
Reagents:
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2-Amino-4-chlorobenzoic acid (4-Chloroanthranilic acid) [CAS: 89-77-0]
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Absolute Ethanol (Solvent/Reactant)
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Thionyl Chloride (SOCl₂) or Conc.[2] H₂SO₄ (Catalyst)
Step-by-Step Methodology:
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Activation: In a round-bottom flask equipped with a reflux condenser and drying tube, suspend 10.0 g (58.3 mmol) of 2-amino-4-chlorobenzoic acid in 100 mL of absolute ethanol.
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Addition: Cool the mixture to 0°C in an ice bath. Dropwise add 8.5 mL (116 mmol) of Thionyl Chloride over 30 minutes. Caution: Exothermic reaction with evolution of HCl and SO₂ gas.
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Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 6–8 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting acid spot (Rf ~0.1) should disappear, replaced by the ester (Rf ~0.6).
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Work-up: Concentrate the mixture under reduced pressure to remove excess ethanol.
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Neutralization: Resuspend the residue in DCM (100 mL) and wash carefully with saturated NaHCO₃ solution until CO₂ evolution ceases.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the crude ester.
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Purification: Recrystallize from minimal hot ethanol or purify via silica gel flash chromatography if high purity (>99%) is required.
Protocol B: Reduction of Nitro-Intermediate
Used when the anthranilic acid precursor is unavailable, starting instead from 2-nitro-4-chlorobenzoic acid.
Workflow Diagram:
Figure 1: Synthetic pathways for Ethyl 2-amino-4-chlorobenzoate. Route B (shown) involves sequential esterification and nitro-reduction.
Key Reactions & Applications in Drug Discovery
The core utility of Ethyl 2-amino-4-chlorobenzoate lies in its ability to undergo Niementowski-type cyclizations . The adjacent amino and ester groups react with electrophilic carbon sources (formamide, urea, isothiocyanates) to form the quinazoline core.
Application: Synthesis of 7-Chloro-4(3H)-quinazolinone
This structure is a scaffold for bioactive molecules like Gefitinib analogs (EGFR inhibitors).
Reaction Logic: The amino group attacks an electrophile (e.g., Formamide), forming an intermediate amidine, which then undergoes intramolecular cyclization with the ester carbonyl, expelling ethanol.
Protocol:
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Mix Ethyl 2-amino-4-chlorobenzoate (1 eq) with Formamide (5 eq).
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Heat to 140–150°C for 4 hours.
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Cool to room temperature; the product often precipitates.
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Filter and wash with water to remove excess formamide.
Mechanism Visualization:
Figure 2: Cyclization mechanism for the conversion of the anthranilate scaffold into the quinazolinone pharmacophore.
Analytical Characterization
To validate the synthesis, the following spectroscopic data should be observed.
| Technique | Expected Signals / Characteristic Peaks | Assignment |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.32 (t, 3H, J=7.1 Hz) | Ethyl -CH₃ |
| δ 4.28 (q, 2H, J=7.1 Hz) | Ethyl -CH₂- | |
| δ 6.55 (dd, 1H, J=8.5, 2.0 Hz) | Aromatic H-5 (Ortho to Cl) | |
| δ 6.78 (d, 1H, J=2.0 Hz) | Aromatic H-3 (Ortho to NH₂) | |
| δ 7.65 (d, 1H, J=8.5 Hz) | Aromatic H-6 (Ortho to COOEt) | |
| δ 5.80 (br s, 2H) | -NH₂ (Exchangeable) | |
| IR Spectroscopy | 3350, 3450 cm⁻¹ | Primary Amine N-H stretch |
| 1685 cm⁻¹ | Ester C=O stretch (Conjugated) | |
| Mass Spectrometry | m/z 199.6 [M+H]⁺ | Molecular Ion (Chlorine isotope pattern 3:[1][3]1) |
Safety & Handling (MSDS Highlights)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over time, leading to darkening (browning) of the solid.
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Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1515285, Ethyl 4-amino-3-chlorobenzoate (Isomer Reference). Retrieved from [Link]
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Rowley, M., et al. (1993). Synthesis of L-701,252 using Ethyl 2-amino-4-chlorobenzoate as a key intermediate. Journal of Medicinal Chemistry, 36(22), 3386-3396.[4] (Cited via ChemicalBook cross-reference).
